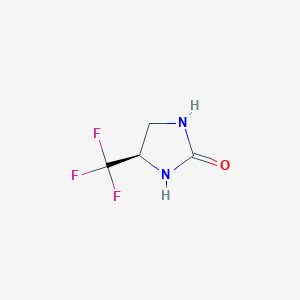

(4R)-4-(trifluoromethyl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5F3N2O |

|---|---|

Molecular Weight |

154.09 g/mol |

IUPAC Name |

(4R)-4-(trifluoromethyl)imidazolidin-2-one |

InChI |

InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10)/t2-/m1/s1 |

InChI Key |

GBVKRAICTVOHIY-UWTATZPHSA-N |

Isomeric SMILES |

C1[C@@H](NC(=O)N1)C(F)(F)F |

Canonical SMILES |

C1C(NC(=O)N1)C(F)(F)F |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 4r 4 Trifluoromethyl Imidazolidin 2 One and Its Derivatives

Enantioselective and Diastereoselective Synthesis

The construction of the chiral center at the C4 position of the imidazolidin-2-one ring with a trifluoromethyl group requires precise stereocontrol. Methodologies to achieve this are broadly categorized into organocatalytic and transition metal-catalyzed approaches, each offering distinct advantages in achieving high levels of enantioselectivity and diastereoselectivity.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. These methods often rely on the formation of transient chiral intermediates that direct the stereochemical outcome of the reaction.

The intramolecular hydroamidation of propargylic ureas represents a direct and atom-economical route to imidazolidin-2-ones. While the development of a highly enantioselective version for the synthesis of 4-trifluoromethyl derivatives is a specific challenge, the general methodology has been well-established using various organic bases. mdpi.comorganic-chemistry.org The reaction involves the base-catalyzed addition of a urea (B33335) N-H bond across a carbon-carbon triple bond.

Research has shown that strong, non-nucleophilic organic bases are effective catalysts for this transformation. The phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been identified as a particularly active organocatalyst, outperforming guanidine (B92328) and amidine bases. mdpi.comorganic-chemistry.org This method allows for the synthesis of highly substituted imidazolidin-2-ones under ambient conditions with excellent chemo- and regioselectivity. mdpi.comorganic-chemistry.org The reaction times can be remarkably short, and the protocol exhibits a wide substrate scope and high functional group tolerance. mdpi.comorganic-chemistry.org

For a stereoselective transformation to yield (4R)-4-(trifluoromethyl)imidazolidin-2-one, this methodology would require a chiral base or a chiral auxiliary approach to induce facial selectivity during the intramolecular cyclization of a suitably designed trifluoromethyl-containing propargylic urea.

Table 1: BEMP-Catalyzed Synthesis of Imidazolidin-2-ones from Propargylic Ureas This table presents data for the general methodology on related substrates, as specific data for the trifluoromethyl target was not available in the cited literature.

| Entry | Propargylic Urea Substrate (R1, R2, R3) | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | R1=Ph, R2=H, R3=Bn | 4-benzyl-1-phenyl-5-methyleneimidazolidin-2-one | 1 | 95 |

| 2 | R1=Ph, R2=H, R3=4-MeO-Ph | 1-(4-methoxyphenyl)-4-phenyl-5-methyleneimidazolidin-2-one | 1 | 96 |

| 3 | R1=Me, R2=H, R3=Bn | 4-benzyl-1-methyl-5-methyleneimidazolidin-2-one | 16 | 93 |

| 4 | R1=Ph, R2=Me, R3=Bn | 4-benzyl-5-ethylidene-1-phenylimidazolidin-2-one | 1 | 97 |

Data sourced from related studies on base-catalyzed intramolecular hydroamidation. mdpi.com

Bifunctional catalysts, such as those incorporating both a chiral amine and a thiourea (B124793) moiety, are highly effective in asymmetric synthesis. nih.gov The thiourea group acts as a hydrogen-bond donor, activating the electrophile, while the amine acts as a Brønsted or Lewis base to activate the nucleophile, all within a defined chiral environment. nih.gov

This dual activation strategy is particularly effective in reactions like Michael additions, Mannich reactions, and aza-Henry reactions. For the synthesis of this compound, a potential strategy would involve an asymmetric reaction between a trifluoromethylated imine and a suitable nucleophile, catalyzed by a chiral thiourea-amine. For instance, an asymmetric aza-Henry reaction between a trifluoromethyl ketimine and nitromethane (B149229) could yield a chiral diamine precursor after reduction of the nitro group. This diamine could then be cyclized to form the desired imidazolidin-2-one. Cinchona alkaloid-derived thioureas have been successfully employed in catalyzing conjugate additions to generate chiral products with high enantioselectivity.

While direct application to the synthesis of the target molecule is not explicitly documented, the principles of chiral thiourea catalysis provide a strong foundation for developing such a route. The catalyst would orient the reactants through hydrogen bonding, allowing for a facial-selective attack on the trifluoromethyl-containing substrate.

Transition Metal-Catalyzed Strategies

Transition metal catalysis offers powerful and versatile methods for forming the carbon-nitrogen and carbon-carbon bonds necessary to construct the imidazolidin-2-one ring with high stereocontrol.

Palladium-catalyzed intramolecular carboamination of unsaturated ureas, such as N-allylureas, is a robust method for synthesizing 4-substituted imidazolidin-2-ones. This reaction forms a C-C and a C-N bond in a single step, constructing the heterocyclic ring. The development of asymmetric versions of this reaction provides access to enantiomerically enriched products.

Groundbreaking work has shown that a catalyst system composed of [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)) and a chiral phosphine (B1218219) ligand, such as (S)-Siphos-PE, can effectively catalyze the enantioselective coupling of N-allyl ureas with aryl bromides. This affords 4-(arylmethyl)-imidazolidin-2-ones in good yields and with high enantioselectivities. A notable finding in this area is the "positive water effect," where the addition of water can significantly improve enantioselectivities, particularly with electron-poor aryl halide substrates. The mechanism is thought to involve a reversible aminopalladation followed by an enantiodetermining C-C bond-forming reductive elimination.

To apply this method to the synthesis of this compound, a precursor such as N-(3,3,3-trifluoroprop-1-en-2-yl)urea would be required. The palladium-catalyzed reaction would then proceed via an intramolecular aminopalladation of the trifluoromethyl-substituted alkene, followed by coupling with an aryl or vinyl halide and reductive elimination. The choice of chiral ligand would be critical in controlling the stereochemistry at the newly formed C4 center.

Table 2: Enantioselective Pd-Catalyzed Carboamination of N-Allyl Ureas This table shows representative results for the synthesis of 4-(arylmethyl)-imidazolidin-2-ones, as these are the closest analogs found for the target synthesis.

| Entry | N-Allyl Urea | Aryl Bromide | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | N-(4-methoxyphenyl)-N'-allylurea | 4-Bromobenzotrifluoride | [Pd₂(dba)₃] / (S)-Siphos-PE | 78 | 95 |

| 2 | N-(4-methoxyphenyl)-N'-allylurea | 4-Bromo-tert-butylbenzene | [Pd₂(dba)₃] / (S)-Siphos-PE | 85 | 90 |

| 3 | N-(4-chlorophenyl)-N'-allylurea | 4-Bromobenzotrifluoride | [Pd₂(dba)₃] / (S)-Siphos-PE | 81 | 92 |

| 4 | N-phenyl-N'-allylurea | 2-Bromonaphthalene | [Pd₂(dba)₃] / (S)-Siphos-PE | 75 | 88 |

Data adapted from studies on asymmetric palladium-catalyzed carboamination.

The metal-catalyzed diamination of olefins is a powerful strategy for the direct synthesis of vicinal diamines and their cyclic derivatives, including imidazolidin-2-ones. mdpi.com This approach involves the addition of two nitrogen atoms across a double bond. When an alkene is reacted with a urea derivative in the presence of a suitable metal catalyst and oxidant, a cyclic urea can be formed directly.

Palladium-catalyzed versions of this reaction have been developed for the intermolecular asymmetric diamination of 1,3-dienes with dialkylureas. Using a chiral pyridine-oxazoline (Pyox) ligand, high yields and excellent enantioselectivities have been achieved under mild conditions. mdpi.com Another approach involves the intramolecular diamination of alkenes tethered to a urea. For example, Pd(II)-catalyzed intramolecular diamination of unfunctionalized alkenes can produce fused imidazolidin-2-ones.

For the synthesis of this compound, an intermolecular diamination of a trifluoromethyl-substituted alkene, such as 3,3,3-trifluoropropene, with a urea equivalent could be envisioned. A chiral metal catalyst, likely a palladium or copper complex with a chiral ligand, would be required to control the stereoselectivity of the nitrogen additions, leading to the desired (R)-enantiomer.

Direct Carbonylative Approaches from Diamines

One of the most direct and widely utilized methods for synthesizing imidazolidin-2-ones is the cyclization of 1,2-diamines with a one-carbon carbonyl source. nih.govmdpi.com This approach, when applied to the synthesis of this compound, would theoretically start from the chiral precursor (R)-3,3,3-trifluoro-1,2-diaminopropane.

The reaction involves treating the diamine with a suitable carbonylating agent, which forms the urea functionality integral to the imidazolidinone ring. A variety of reagents can serve as the C1 source, each with distinct advantages and disadvantages regarding reactivity, safety, and operational simplicity. mdpi.com

Common Carbonylating Agents:

| Carbonylating Agent | Description | Typical Conditions | Reference |

| Phosgene (B1210022) Derivatives | Includes phosgene, diphosgene, and triphosgene. Highly reactive but also highly toxic. Carbonyldiimidazole (CDI) is a safer, commonly used alternative. | Base (e.g., Et3N), aprotic solvent (e.g., CH2Cl2, THF). | mdpi.com |

| Dialkyl Carbonates | Dimethyl carbonate (DMC) and diethyl carbonate (DEC) are considered green, low-toxicity reagents. The reaction often requires a catalyst to proceed efficiently. | Lewis acid or Brønsted acid catalysts (e.g., Cu(NO3)2, sulfamic acid), elevated temperatures. | mdpi.comrsc.org |

| Carbon Dioxide (CO₂) | An ideal green C1 source due to its abundance and non-toxicity. Its low reactivity necessitates the use of catalysts and often dehydrating agents to drive the reaction to completion. | Catalysts (e.g., CeO2), dehydrating agents (e.g., DPPA), elevated temperature and pressure. | mdpi.com |

| Carbon Monoxide (CO) | Used in oxidative carbonylation reactions. This method can be highly efficient but requires handling of toxic CO gas and often involves transition metal catalysts and an oxidant. | Pd or Se catalyst, O2 as oxidant, elevated temperature and pressure. | mdpi.com |

The general mechanism involves the sequential nucleophilic attack of the two amine groups on the carbonyl source, followed by the elimination of leaving groups to yield the cyclic urea. The stereochemistry of the starting diamine is typically retained in the final product, making this a reliable method for producing enantiopure imidazolidin-2-ones.

Aziridine (B145994) Ring Expansion Methodologies

Ring expansion of activated aziridines provides an elegant and stereospecific route to five-membered heterocycles, including imidazolidin-2-ones. This strategy is particularly valuable as chiral aziridines can be prepared through well-established asymmetric syntheses. For the target compound, a precursor such as (R)-2-(trifluoromethyl)aziridine would be required.

The most common approach involves the reaction of an N-unsubstituted or N-alkyl aziridine with an isocyanate. The reaction is believed to proceed via a nucleophilic attack of the aziridine nitrogen onto the isocyanate carbon, forming a zwitterionic intermediate. This is followed by an intramolecular ring-opening of the strained aziridinium (B1262131) ring by the newly formed anion, leading to the five-membered imidazolidin-2-one ring. This process is an elegant strategy for accessing richly decorated five-membered cyclic ureas. acs.org

A key advantage of this methodology is the high degree of stereocontrol. The ring-opening step typically occurs with an inversion of configuration at the carbon center being attacked. Therefore, by starting with a stereochemically defined aziridine, the stereochemistry of the resulting imidazolidin-2-one can be predicted and controlled.

Cycloaddition Reactions Leading to Imidazolidinone Systems

[3+2] Cycloaddition reactions are powerful tools for constructing five-membered rings in a single, often highly stereoselective, step. Several cycloaddition strategies have been developed that lead to the imidazolidine (B613845) or imidazolidinone scaffold.

One prominent method involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. rsc.orgnih.gov Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of α-amino esters with aldehydes or the ring-opening of aziridines. rsc.org While alkenes are common partners for forming pyrrolidines, the use of heterodipolarophiles like isocyanates can potentially lead to the imidazolidin-2-one core, although this is less common than reactions forming other heterocycles.

A more recently developed cycloaddition approach involves the reaction of nitrones with isocyanides. For example, a silver-catalyzed diastereoselective cycloaddition of nitrones with methylene (B1212753) isocyanides has been reported to give access to 2-imidazolinone derivatives. researchgate.netresearchgate.net While this yields the unsaturated analog, subsequent reduction could provide the desired imidazolidin-2-one. The mechanism is proposed to involve a stepwise [3+2] cycloaddition between an N-metallated azomethine ylide (formed in situ) and an imine. rsc.org

These methods offer convergent pathways to complex imidazolidinones, though achieving the specific substitution pattern and stereochemistry of this compound would require careful selection of a chiral trifluoromethyl-containing dipole or dipolarophile.

Functional Group Tolerance and Substrate Scope in Synthetic Protocols

The utility of a synthetic method is largely defined by its tolerance for various functional groups and its applicability across a broad range of substrates.

For direct carbonylative approaches , the primary requirement is the presence of a 1,2-diamine. The reaction is generally tolerant of alkyl and aryl substituents on the carbon backbone and on the nitrogen atoms. However, functional groups that are sensitive to the specific reaction conditions can be problematic. For instance, methods using strong bases or high temperatures may not be compatible with base-labile or thermally sensitive groups. The use of greener reagents like dimethyl carbonate with a mild catalyst often broadens the scope of compatible functional groups. mdpi.comrsc.org

The aziridine ring expansion methodology shows good tolerance for a variety of substituents on both the aziridine ring and the isocyanate. The reaction accommodates both electron-donating and electron-withdrawing groups on aryl isocyanates. The aziridine component can also bear various substituents, which ultimately become part of the final imidazolidinone structure.

In cycloaddition reactions , the substrate scope can be quite broad. For instance, the [3+2] cycloaddition of nonstabilized azomethine ylides with 2-benzothiazolamines tolerates a wide array of substituents on the aryl groups of the starting materials, including both electron-donating and electron-withdrawing groups. nih.gov However, the reaction was noted to fail when an alkyl-substituted substrate was used instead of an aryl-substituted one, suggesting a limitation in scope. nih.gov Similarly, organocatalyzed intramolecular hydroamidation of propargylic ureas demonstrates good tolerance for both electron-donating (e.g., -Me) and electron-withdrawing (e.g., -F, -CO₂Me) groups on aryl substituents. acs.org

Substrate Scope and Functional Group Tolerance Summary:

| Synthetic Method | Tolerated Groups/Substrates | Incompatible Groups/Conditions | Reference |

| Direct Carbonylation | Alkyl, aryl substituents; many standard protecting groups. | Groups sensitive to strong base, high heat, or specific catalysts. | mdpi.comrsc.org |

| Aziridine Ring Expansion | Electron-donating and -withdrawing groups on aryl isocyanates; various substituents on the aziridine ring. | Groups reactive with isocyanates (e.g., unprotected alcohols, amines). | acs.org |

| [3+2] Cycloaddition | Wide range of aryl substituents (electron-donating and -withdrawing). | Some reactions show limitations with alkyl vs. aryl substrates. | acs.orgnih.gov |

Scalability Considerations in Synthetic Method Development

The transition of a synthetic route from laboratory scale to industrial production introduces a new set of challenges where cost, safety, efficiency, and environmental impact are paramount.

Direct carbonylative approaches from diamines are widely used in industry, but the choice of carbonylating agent is critical for scalability.

Phosgene-based reagents , while highly effective, pose significant safety and handling risks, making them less desirable for large-scale synthesis despite their low cost. Safer alternatives like CDI are often preferred, though they are more expensive.

Dialkyl carbonates and CO₂ represent much safer and more environmentally friendly options. mdpi.comrsc.org Reactions with CO₂ avoid stoichiometric toxic byproducts but often require high pressures and temperatures, which necessitates specialized industrial equipment. Catalytic systems that operate under milder conditions are a key area of development to improve the scalability of these green methods. mdpi.com

Aziridine ring expansion is a powerful method but can be limited by the availability and cost of the chiral aziridine starting materials. The use of isocyanates, which can be toxic and moisture-sensitive, also requires careful handling in a large-scale setting.

Cycloaddition reactions and other one-pot multicomponent reactions are often highly attractive for scalability because they can reduce the number of unit operations (e.g., workups, purifications), saving time, materials, and costs. nih.gov Methods that proceed under mild, ambient conditions without the need for expensive or toxic metal catalysts are particularly promising. For example, the organocatalyzed intramolecular hydroamidation of propargylic ureas proceeds rapidly at room temperature with low catalyst loading, features that are highly advantageous for large-scale production. acs.org

Ultimately, the most scalable route to this compound would likely involve a process that utilizes safe, inexpensive, and readily available starting materials and reagents, proceeds in high yield with minimal purification, and avoids extreme temperatures or pressures.

Chemical Reactivity and Advanced Transformations of 4r 4 Trifluoromethyl Imidazolidin 2 One

Transformations of the Imidazolidinone Ring System

The imidazolidin-2-one scaffold, a cyclic urea (B33335), is a robust heterocyclic system that also possesses specific points of reactivity allowing for a variety of chemical transformations. In the case of (4R)-4-(trifluoromethyl)imidazolidin-2-one, the presence of the trifluoromethyl group at a chiral center introduces unique electronic and steric features that influence the reactivity of the ring.

Ring-Opening Reactions and Subsequent Chemical Derivatizations

The imidazolidinone ring is susceptible to cleavage under certain conditions, most notably through hydrolysis. These ring-opening reactions provide a pathway to chiral 1,2-diamines, which are valuable building blocks in organic synthesis.

Hydrolytic Cleavage : Under strong acidic or basic conditions, the amide-like bonds within the imidazolidinone ring can be hydrolyzed. This process typically occurs via nucleophilic attack at the carbonyl carbon (C2), leading to the opening of the ring to form a derivative of (R)-3,3,3-trifluoroalanine. Subsequent reaction sequences can then yield the corresponding chiral diamine. The stability of the ring is significant, often requiring harsh conditions like heating in concentrated acid or base for hydrolysis to occur.

Reductive Cleavage : While less common for the urea carbonyl, strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl group and induce ring cleavage, although reduction to the corresponding cyclic amine without cleavage is more typical for amides.

Reactions with Nucleophiles : Studies on related trifluoromethyl-containing imidazolidinones demonstrate that the ring can react with other nucleophiles under specific conditions. For instance, reactions of N-substituted 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones with urea in dimethylacetamide can lead to complex rearrangements and the formation of fused heterocyclic systems like imidazooxazoles and hydantoins, rather than simple ring opening. researchgate.netresearchgate.net This suggests that the reaction pathway is highly dependent on the substituents, nucleophile, and solvent conditions. The reaction of cis-isomers of these starting materials in dioxane led to isomerization into the corresponding trans-isomers. researchgate.net

The derivatization of the ring-opened products opens up extensive synthetic possibilities. The resulting chiral diamines or amino acids can be used in the synthesis of chiral ligands, catalysts, and biologically active molecules.

Functionalization of the Imidazolidinone Nitrogen Atoms

The two nitrogen atoms of the imidazolidinone ring are nucleophilic and can be functionalized through various reactions, such as alkylation and acylation. The N1 and N3 positions are chemically distinct, and selective functionalization can sometimes be achieved. The acidity of the N-H protons is increased by the adjacent electron-withdrawing trifluoromethyl group, which can facilitate their deprotonation and subsequent reaction.

N-Alkylation : The nitrogen atoms can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. The choice of base (e.g., NaH, K₂CO₃) and reaction conditions can influence the degree and position of alkylation. It is possible to achieve mono- or di-alkylation.

N-Acylation : Acylation of the nitrogen atoms can be accomplished using acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine. This reaction forms N-acylimidazolidinones, which are useful intermediates.

Other N-Functionalizations : The nitrogens can also react with other electrophiles. For example, reaction with isocyanates would yield urea derivatives, while reaction with sulfonyl chlorides would produce sulfonamides.

The table below summarizes common functionalization reactions at the nitrogen atoms.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide (CH₃I) | N-Methylimidazolidinone |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-Acetylimidazolidinone |

| N-Arylation | Fluorobenzene (with strong base) | N-Phenylimidazolidinone |

| N-Sulfonylation | Tosyl chloride (TsCl) | N-Tosylimidazolidinone |

Reactivity Profile of the Trifluoromethyl Moiety and its Stereoelectronic Influence on the Imidazolidinone Core

The trifluoromethyl (CF₃) group is a unique substituent that profoundly influences the chemical reactivity of the imidazolidinone ring through its powerful stereoelectronic effects. researchgate.netnih.gov

The C-F bond is exceptionally strong, making the CF₃ group chemically robust and stable under most reaction conditions. It does not typically participate directly in reactions. Its influence is primarily electronic and steric.

Inductive Effect : The high electronegativity of fluorine atoms makes the CF₃ group one of the strongest electron-withdrawing groups via the inductive effect (-I effect). nih.gov This effect is transmitted through the sigma bonds, polarizing the molecule.

Influence on Acidity : The strong -I effect of the CF₃ group withdraws electron density from the imidazolidinone ring. This stabilizes the conjugate bases formed upon deprotonation of the N-H groups, thereby increasing their acidity compared to non-fluorinated analogues. This facilitates reactions that require initial deprotonation of the nitrogen atoms.

Influence on Electrophilicity : The electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the carbonyl carbon (C2). It pulls electron density away from the carbonyl, making it more susceptible to attack by nucleophiles.

Stabilization of Adjacent Charges : The CF₃ group can stabilize an adjacent negative charge. If the C5 position is deprotonated to form a carbanion, the inductive effect of the CF₃ group at C4 helps to delocalize and stabilize this negative charge, facilitating reactions with electrophiles at C5.

Steric Influence : The CF₃ group is sterically more demanding than a hydrogen or a methyl group. nih.gov This steric bulk plays a crucial role in directing the approach of reagents, which is fundamental to stereocontrol in derivatization reactions.

The table below summarizes the key stereoelectronic effects of the trifluoromethyl group on the imidazolidinone core.

| Property Affected | Influence of CF₃ Group | Consequence |

| Acidity of N-H | Increased | Easier deprotonation and N-functionalization |

| Electrophilicity of C=O | Increased | Enhanced reactivity towards nucleophiles |

| Acidity of C5-H | Increased | Facilitates carbanion formation and C5-functionalization |

| Ring Conformation | Steric Hindrance | Influences molecular shape and reagent approach |

Stereocontrol and Diastereoselective Induction in Derivatization Reactions

The chiral center at C4, bearing the trifluoromethyl group, acts as an internal stereodirecting element, enabling substrate-controlled diastereoselective reactions. researchgate.netmdpi.com This is a key feature of its synthetic utility, allowing the chirality of the starting material to be transferred to new stereocenters created during a reaction. nih.gov

When a reaction creates a new stereocenter, for example, by introducing a substituent at the C5 position, the existing (4R) stereocenter will direct the incoming electrophile to attack preferentially from one of the two diastereotopic faces of the intermediate carbanion. The bulky trifluoromethyl group will sterically block one face of the ring, forcing the electrophile to approach from the less hindered opposite face.

Facial Selectivity : The imidazolidinone ring can adopt a conformation where the CF₃ group occupies a pseudo-equatorial position to minimize steric strain. In this conformation, one face of the ring is significantly more shielded than the other.

Diastereoselective Alkylation at C5 : If a carbanion is generated at C5, subsequent alkylation will likely proceed with high diastereoselectivity. The alkylating agent will approach from the face opposite to the CF₃ group, leading to a predominance of one diastereomer. The level of diastereoselectivity will depend on the size of the electrophile and the reaction conditions.

This principle of diastereoselective induction is fundamental in asymmetric synthesis, where the imidazolidinone ring acts as a chiral auxiliary. After the desired stereocenter is installed, the auxiliary can be cleaved if necessary. The effectiveness of related imidazolidinone scaffolds in controlling stereochemistry is well-documented in asymmetric catalysis. nih.govsemanticscholar.org

Covalent and Noncovalent Interactions in Derivatives

The chemical structure of this compound and its derivatives allows for a range of covalent and noncovalent interactions that determine their physical properties, conformation, and interactions with other molecules. researchgate.netajchem-a.com

Covalent Bonding : The core structure is defined by stable covalent bonds. The C-F bonds within the trifluoromethyl group are particularly strong, contributing to the high metabolic stability often seen in trifluoromethylated pharmaceuticals. mdpi.comresearchgate.net

Hydrogen Bonding : The two N-H groups are effective hydrogen bond donors. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. In the solid state and in solution, these groups can participate in extensive intermolecular hydrogen bonding, leading to the formation of dimers or larger aggregates. These interactions typically result in higher melting points and influence solubility.

Interactions Involving the CF₃ Group : Beyond its inductive effects, the CF₃ group can participate in specific noncovalent interactions. The high electronegativity of the fluorine atoms can lead to multipolar interactions with electron-rich groups, such as carbonyls or aromatic rings. nih.gov While fluorine is a poor hydrogen bond acceptor, under certain circumstances, C-F···H-X interactions can occur. These interactions, along with hydrophobic interactions, are critical for the binding of trifluoromethyl-containing drugs to their biological targets. mdpi.comresearchgate.net

These varied interactions are crucial for understanding the behavior of derivatives in different environments, from crystal packing in the solid state to binding affinity in biological systems.

Applications of 4r 4 Trifluoromethyl Imidazolidin 2 One As a Chiral Building Block and Auxiliary in Complex Synthesis

Role as a Chiral Auxiliary in Asymmetric Organic Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to guide the formation of a new stereocenter with high selectivity. The imidazolidin-2-one ring system is effective in this role due to its conformational rigidity and the ability of its nitrogen atoms to be acylated, allowing for the attachment of various substrates.

Diastereoselective Alkylation Reactions

The use of chiral auxiliaries for the asymmetric alkylation of enolates is a cornerstone of modern organic synthesis for creating carbon-carbon bonds stereoselectively. While specific studies detailing the alkylation of N-acyl derivatives of (4R)-4-(trifluoromethyl)imidazolidin-2-one are not extensively documented in the reviewed literature, the principle is well-established with analogous structures. For instance, sodium enolates derived from chiral 2-imidazolidinone glycolates have been shown to react with alkyl halides to produce α-alkylated products with high diastereoselectivities. researchgate.net These products can then be hydrolyzed to yield protected α-hydroxy carboxylic acids. researchgate.net

The general mechanism involves the N-acylation of the imidazolidinone auxiliary, followed by deprotonation with a strong base (e.g., NaHMDS or LDA) to form a rigid, chelated enolate. The existing stereocenter at the C4 position of the imidazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile (an alkyl halide) to the opposite face. This process results in the formation of a new stereocenter with a high degree of stereocontrol. The trifluoromethyl group in this compound is expected to enhance the steric directing effect and potentially influence the electronic properties of the enolate. Related studies on N-acyl oxazolidinones, a similar class of auxiliaries, have demonstrated successful and highly diastereoselective trifluoromethylation reactions, underscoring the compatibility of the trifluoromethyl group in such transformations. nih.gov After the alkylation, the auxiliary can be cleaved under hydrolytic conditions and recovered for reuse.

Table 1: Representative Diastereoselective Alkylation of a Chiral 2-Imidazolidinone Analog

| Entry | Electrophile (R-X) | Product Diastereomeric Excess (de) | Reference |

| 1 | Benzyl bromide | >95% | researchgate.net |

| 2 | Ethyl iodide | >95% | researchgate.net |

| 3 | Isopropyl iodide | >95% | researchgate.net |

Note: Data is based on analogous non-trifluoromethylated chiral 2-imidazolidinone glycolates to illustrate the principle.

Asymmetric Mannich-type Reactions

The Mannich reaction is a fundamental transformation for the synthesis of β-amino carbonyl compounds, which are precursors to a wide variety of nitrogen-containing molecules, including amino acids and alkaloids. The use of chiral auxiliaries allows for the diastereoselective control of this reaction. Although direct applications of this compound in Mannich reactions are not prominently featured in the available literature, the utility of related trifluoromethylated compounds and auxiliaries in this context is well-documented.

For example, asymmetric Mannich-type reactions have been successfully performed using α-trifluoromethyl amides with isatin (B1672199) imines, leading to β-trifluoromethyl amines. thieme.de Furthermore, chiral sulfinyl auxiliaries, such as N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine, have been employed in diastereoselective Mannich-type reactions to produce derivatives of β-trifluoromethyl isoserine. bioorganica.com.ua In these reactions, the chiral auxiliary, attached to either the enolate or the imine component, directs the nucleophilic attack to create two new stereocenters with high selectivity. The N-acylated derivative of this compound could similarly serve as the enolate precursor, where the chiral environment of the auxiliary would control the facial selectivity of the approach to the imine electrophile.

Applications in Asymmetric Carboamination

Asymmetric carboamination is a powerful process that allows for the simultaneous formation of a C-N bond and a C-C bond across a double bond, providing rapid access to complex nitrogen-containing heterocycles like pyrrolidines. nih.govnih.gov These reactions are typically catalyzed by transition metals, such as palladium, in conjunction with chiral ligands that control the enantioselectivity. nih.govnih.gov A review of the scientific literature indicates that the use of this compound as a chiral auxiliary to control the stereochemistry of such transformations has not been reported. The field predominantly relies on chiral phosphine (B1218219) ligands or other ligand classes to induce asymmetry in the catalytic cycle.

Precursor and Building Block in the Synthesis of Complex Fluorinated Molecules

Beyond its role as a transient director of stereochemistry, this compound can be incorporated as a permanent structural unit in the final target molecule. The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity.

Construction of Fluorinated Amino Acids and Peptide Mimetics

Fluorinated amino acids are valuable building blocks for creating peptides and proteins with modified properties. researchgate.net The general strategy for their synthesis often involves the use of a chiral auxiliary to set the stereochemistry of the α-carbon. Chiral auxiliaries like oxazolidinones are widely used for this purpose. psu.edu This established methodology can be extended to the imidazolidinone system.

The synthesis would begin with the N-acylation of this compound with a glyoxylic acid equivalent. The resulting N-acyl imidazolidinone can then be subjected to nucleophilic addition or other modifications. Alternatively, an N-acyl derivative could be alkylated as described in section 4.1.1. Subsequent cleavage of the auxiliary, typically through hydrolysis, would release the newly synthesized, enantiomerically enriched α-amino acid containing the trifluoromethyl group from the original auxiliary or a different fluorinated group from the electrophile. This approach provides access to novel, non-proteinogenic amino acids that can be incorporated into peptides to create mimetics with enhanced stability or unique conformational properties. psu.edu

Synthesis of Poly-substituted Heterocyclic Systems

Trifluoromethyl-substituted imidazolidin-2-ones are versatile precursors for the synthesis of more complex, poly-substituted heterocyclic systems. Research has shown that these compounds can undergo condensation and rearrangement reactions to afford a variety of novel structures.

For instance, the reaction of 1-alkyl(aryl)-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones with urea (B33335) in a solvent like N,N-dimethylacetamide at elevated temperatures does not yield the expected glycoluril. Instead, it results in the formation of 1-alkyl(aryl)bis(trifluoromethyl)imidazooxazoles. researchgate.net This transformation involves a rearrangement where a trifluoromethyl group migrates. researchgate.net In a related reaction, the unsubstituted 4,5-dihydroxy-4.5-bis(trifluoromethyl)imidazolidin-2-one reacts with urea to produce the corresponding bis(trifluoromethyl)-glycoluril, a fused bicyclic heterocycle. researchgate.net

Furthermore, the corresponding imidazolidine-2-thione derivatives can react with thiourea (B124793) or ammonium (B1175870) thiocyanate (B1210189) to yield complex fused systems like thioxo(oxo)imidazothiazolones. researchgate.net These transformations highlight the utility of the trifluoromethyl-imidazolidinone core as a scaffold for building diverse heterocyclic libraries.

Table 2: Synthesis of Heterocyclic Systems from Trifluoromethyl-Imidazolidinone Derivatives

| Starting Material | Reagent | Product | Reference |

| 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Urea | bis(trifluoromethyl)-glycoluril | researchgate.net |

| 1-alkyl(aryl)-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones | Urea | 1-alkyl(aryl)bis(trifluoromethyl)imidazooxazoles | researchgate.net |

| 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidine-2-thione | Thiourea | Trifluoromethylated thioxoimidazothiazolones | researchgate.net |

Integration into Total Synthesis Strategies of Natural Products and Analogues

Chiral auxiliaries are fundamental tools in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules like natural products. While Evans oxazolidinones and other imidazolidinones are widely used for this purpose, specific published accounts detailing the use of this compound in the total synthesis of a natural product or its analogues could not be identified in the current body of literature.

The utility of a chiral auxiliary is often demonstrated through its application in synthesizing biologically active compounds. For instance, other chiral imidazolidinones have been instrumental in creating key stereocenters in various synthetic campaigns. The trifluoromethyl group on the specified compound is known to influence the steric and electronic properties of molecules, which can enhance diastereoselectivity in asymmetric reactions. However, documented applications of this specific building block in multi-step total synthesis pathways remain elusive.

Further research would be necessary to identify or develop synthetic routes that incorporate this compound for the synthesis of complex natural products.

Potential in Catalysis Beyond its Direct Auxiliary Role, e.g., as Ligand or Catalyst Precursor

Beyond their stoichiometric use as chiral auxiliaries, imidazolidinone scaffolds can be incorporated into ligands for asymmetric metal catalysis or serve as precursors for organocatalysts, such as N-heterocyclic carbenes (NHCs). The nitrogen atoms in the imidazolidin-2-one ring can act as coordination sites for metal centers. Modification of the ring, for example by N-arylation or N-alkylation, can create bidentate or polydentate ligands capable of forming stable, chiral complexes with transition metals.

These chiral metal complexes can then be employed as catalysts in a variety of asymmetric transformations, including hydrogenations, cycloadditions, and cross-coupling reactions. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center. While this is a well-established strategy for other chiral diamines and their derivatives, there are no specific, documented examples of this compound being used to create a ligand for such catalytic applications.

Similarly, imidazolidin-2-ones can be converted into their corresponding imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes. Chiral NHCs are a prominent class of organocatalysts and ligands. The trifluoromethyl group at the stereocenter of this compound could impart unique electronic properties to a derived NHC, potentially influencing its catalytic activity and selectivity. However, the synthesis and catalytic application of an NHC derived from this specific compound have not been reported in the reviewed literature.

The potential for this compound in these catalytic roles remains theoretical without experimental validation and published research.

Future Research Directions and Unexplored Avenues in 4r 4 Trifluoromethyl Imidazolidin 2 One Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic chemistry. Future research should prioritize the development of highly sustainable and atom-economical routes to (4R)-4-(trifluoromethyl)imidazolidin-2-one and its derivatives. Current synthetic methods often rely on multi-step sequences that may involve hazardous reagents and generate significant waste.

Future efforts should focus on:

Catalytic Methodologies: Exploring novel catalytic transformations that can construct the imidazolidinone ring in a single, efficient step. This could involve asymmetric hydrogenation, reductive amination, or cycloaddition reactions using earth-abundant metal catalysts or organocatalysts.

Renewable Starting Materials: Investigating the use of bio-based starting materials to reduce the reliance on petrochemical feedstocks.

Process Intensification: Utilizing technologies such as flow chemistry to improve reaction efficiency, minimize solvent usage, and enhance safety. An example of a sustainable approach for a related building block, trans-4-trifluoromethyl-l-proline, has been reported, highlighting the feasibility of implementing efficient and scalable protocols under mild conditions. figshare.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. A mild and efficient methodology for the rearrangement of protected asparagine to form imidazolidin-2-one-4-carboxylates represents a potential strategy that could be adapted for improved atom economy. nih.gov

Expanding the Scope of Derivatization and Chemical Functionalization for Novel Scaffolds

The imidazolidinone core of this compound is ripe for further chemical exploration. Expanding the scope of its derivatization and functionalization will unlock access to novel molecular scaffolds with potentially unique properties and applications.

Key areas for future investigation include:

N-Functionalization: The nitrogen atoms at the N1 and N3 positions are key handles for derivatization. Systematic exploration of alkylation, arylation, acylation, and sulfonylation reactions can generate a diverse library of compounds.

Ring-Opening and Ring-Transformation Reactions: Investigating reactions that open or transform the imidazolidinone ring can lead to the synthesis of novel acyclic and heterocyclic structures. For instance, reactions of trifluoromethylated imidazolidin-2-ones with nucleophiles like urea (B33335) have been shown to yield different trifluoromethyl-containing heterocycles, such as imidazooxazoles and glycolurils, depending on the substituents. researchgate.netresearchgate.net

Derivatization for Analytical Applications: Developing derivatives that can act as chiral derivatization reagents is a promising avenue. Imidazolidinone-based reagents have been synthesized for the LC-MS/MS-based detection and separation of chiral organic acids and amino acids. nih.govresearchgate.net Applying this concept to this compound could lead to new analytical tools for stereochemical analysis.

Fluorofunctionalization: Exploring the introduction of additional fluorine atoms or fluorinated groups onto the scaffold could further modulate the electronic properties and biological activity of the resulting molecules. mtak.hu

Below is a table summarizing potential derivatization strategies and their resulting novel scaffolds.

| Derivatization Strategy | Reagent/Condition | Potential Novel Scaffold |

| N-Alkylation/Arylation | Alkyl/Aryl Halides, Base | N-Substituted Imidazolidinones |

| N-Acylation | Acyl Chlorides, Anhydrides | N-Acyl Imidazolidinones |

| Reaction with Dinucleophiles | Urea, Thiourea (B124793) | Imidazooxazoles, Glycolurils researchgate.netresearchgate.net |

| C-H Functionalization | Metal Catalysts | C5-Functionalized Imidazolidinones |

Exploration of Advanced Applications in Materials Science and Industrial Catalysis

Beyond its role as a small-molecule organocatalyst, this compound holds potential for applications in materials science and industrial catalysis. Immobilizing this chiral scaffold onto solid supports or incorporating it into polymeric structures can lead to robust, recyclable, and scalable systems.

Future research should explore:

Polymeric Organocatalysts: The incorporation of chiral imidazolidinones into the main chain of a polymer has been shown to create effective and recyclable organocatalysts for asymmetric reactions. rsc.org Synthesizing polymers containing the this compound unit could lead to new materials for heterogeneous asymmetric catalysis.

Immobilized Catalysts: Anchoring the imidazolidinone catalyst onto solid supports like silica (B1680970), polystyrene beads, or mesocellular foams (MCF) can facilitate catalyst recovery and reuse, a critical aspect for industrial applications. beilstein-archives.orgresearchgate.net Such heterogenized catalysts have shown excellent performance and recyclability in reactions like Friedel-Crafts alkylations and Diels-Alder cycloadditions. researchgate.net

Chiral Stationary Phases: Covalently bonding derivatives of this compound to silica gel could create novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) to separate enantiomers.

Metal-Organic Frameworks (MOFs): Using functionalized derivatives of the imidazolidinone as chiral building blocks (ligands) for the synthesis of MOFs could result in materials with applications in enantioselective separations, sensing, and catalysis.

Deeper Computational and Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and for optimizing reaction conditions. While imidazolidinone-catalyzed reactions have been studied, detailed mechanistic and computational work specifically on transformations involving this compound is an area that requires more attention.

Future research should focus on:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediates. This can provide insights into the origins of stereoselectivity and the role of the trifluoromethyl group.

Kinetic Studies: Performing detailed kinetic analysis of reactions catalyzed by this compound to elucidate the rate-determining steps and the influence of various reaction parameters.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ IR and NMR, to identify and characterize reaction intermediates.

Isotope Labeling Studies: Using isotopic labeling to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. Understanding the activation modes, such as iminium ion formation, and the role of co-catalysts is essential for optimizing these systems. researchgate.netnih.gov

Design of Next-Generation Imidazolidinone-Based Chiral Catalysts and Ligands

The this compound scaffold is an excellent starting point for the design of new generations of chiral catalysts and ligands with enhanced activity, selectivity, and broader substrate scope. Drawing inspiration from the successful development of other imidazolidinone-based catalysts, future design strategies can be systematically explored. sigmaaldrich.com

Key design principles for future research include:

Structural Modification: Synthesizing analogues with different substituents at the N1, N3, and C5 positions to fine-tune the steric and electronic properties of the catalyst. Research on related imidazolidin-4-one (B167674) derivatives has shown that structural modifications can significantly impact enantioselectivity in asymmetric reactions. semanticscholar.org

Multidentate Ligands: Incorporating the this compound moiety into bidentate or tridentate ligand architectures for use in asymmetric metal catalysis. nih.govbeilstein-journals.org Copper(II) complexes of such ligands have proven to be highly efficient catalysts for asymmetric Henry reactions. nih.govnih.gov

Bifunctional Catalysts: Designing catalysts that incorporate both a Lewis acid and a Brønsted base or other functional groups alongside the imidazolidinone core to enable cooperative catalysis and new reaction pathways.

Supramolecular Catalysis: Exploring the use of non-covalent interactions to assemble catalyst systems, which could allow for modularity and facile optimization.

The table below presents enantioselectivity data for reactions catalyzed by related imidazolidin-4-one based ligands, indicating the potential for high stereocontrol.

| Ligand Configuration | Reaction Type | Enantiomeric Excess (ee) | Major Enantiomer | Reference |

| cis-configuration | Asymmetric Henry Reaction | up to 97% | S | semanticscholar.orgnih.gov |

| trans-configuration | Asymmetric Henry Reaction | up to 96% | R | semanticscholar.orgnih.gov |

| "Proline-type" ligand | Asymmetric Aldol Reaction | up to 91% | - | nih.gov |

This data underscores the high potential of the imidazolidinone framework in designing highly enantioselective catalysts. By applying these future research directions to the specific this compound scaffold, the scientific community can unlock its full potential, leading to significant advancements in asymmetric synthesis, materials science, and industrial chemistry.

Q & A

Q. Why do computational predictions of CF group electronic effects sometimes conflict with experimental NMR data?

- Methodological Answer : DFT models may underestimate solvation or steric effects. Experimental NMR chemical shifts (δ ~ -60 ppm for CF) should be cross-validated with X-ray electrostatic potential maps. Discrepancies often arise from crystal packing forces or solvent interactions not captured in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.